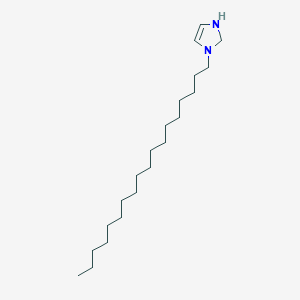
Gallium;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium-titanium compounds are intermetallic compounds formed by the combination of gallium and titanium. These compounds exhibit unique properties that make them valuable in various scientific and industrial applications. Gallium, a soft, silvery metal, is known for its low melting point and ability to form stable compounds with other elements. Titanium, on the other hand, is a strong, lightweight metal with excellent corrosion resistance. The combination of these two elements results in compounds with enhanced mechanical, thermal, and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gallium-titanium compounds can be synthesized through various methods, including:
Direct Reaction: Gallium and titanium can be directly reacted at high temperatures (843–893 K) to form intermetallic compounds such as Ti₃Ga and Ti₂Ga.
Powder Metallurgy: This method involves mixing gallium and titanium powders, followed by compaction and sintering at high temperatures to form the desired intermetallic compounds.
Industrial Production Methods
In industrial settings, gallium-titanium compounds are typically produced using high-temperature furnaces under controlled atmospheres to prevent oxidation. The process involves melting the constituent metals and allowing them to react and form the desired intermetallic compounds. The resulting materials are then cooled and processed into various forms for different applications.
Analyse Des Réactions Chimiques
Types of Reactions
Gallium-titanium compounds undergo various chemical reactions, including:
Oxidation: These compounds can react with oxygen at elevated temperatures to form oxides.
Reduction: Gallium-titanium oxides can be reduced back to their metallic forms using reducing agents such as hydrogen.
Substitution: Gallium-titanium compounds can undergo substitution reactions where other elements replace gallium or titanium in the compound.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Requires reducing agents like hydrogen gas and high temperatures.
Substitution: Involves the use of other metals or non-metals under controlled conditions.
Major Products Formed
Oxidation: Forms gallium oxide (Ga₂O₃) and titanium oxide (TiO₂).
Reduction: Yields pure gallium and titanium metals.
Substitution: Produces various substituted intermetallic compounds depending on the substituent used.
Applications De Recherche Scientifique
Gallium-titanium compounds have a wide range of applications in scientific research, including:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Medicine: Utilized in the development of antimicrobial agents and diagnostic tools.
Mécanisme D'action
The mechanism by which gallium-titanium compounds exert their effects involves several molecular targets and pathways:
Antibacterial Action: Gallium ions can replace iron in bacterial metabolism, disrupting essential processes and inhibiting bacterial growth.
Catalytic Activity: The unique electronic structure of gallium-titanium compounds allows them to act as effective catalysts in various chemical reactions.
Mechanical Strengthening: The formation of intermetallic compounds enhances the mechanical properties of titanium, making it more resistant to deformation and wear.
Comparaison Avec Des Composés Similaires
Gallium-titanium compounds can be compared with other intermetallic compounds such as:
Gallium-Aluminum Compounds: These compounds also exhibit high strength and corrosion resistance but have different electronic properties.
Titanium-Aluminum Compounds: Known for their high-temperature stability and strength, but lack the unique antibacterial properties of gallium-titanium compounds.
Gallium-Indium Compounds: These compounds are used in electronics due to their excellent conductivity but do not possess the same mechanical strength as gallium-titanium compounds.
Conclusion
Gallium-titanium compounds are versatile materials with a wide range of applications in science and industry Their unique combination of properties makes them valuable in fields such as chemistry, biology, medicine, and engineering
Propriétés
Formule moléculaire |
GaTi |
|---|---|
Poids moléculaire |
117.590 g/mol |
Nom IUPAC |
gallium;titanium |
InChI |
InChI=1S/Ga.Ti |
Clé InChI |
YXUQHTDQKKCWNG-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Ga] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
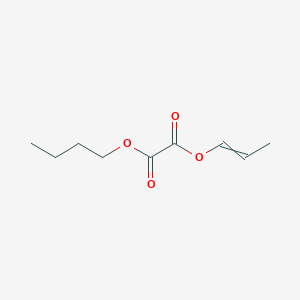
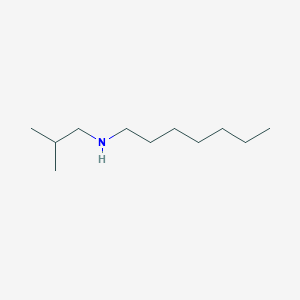
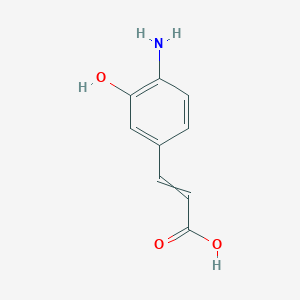
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
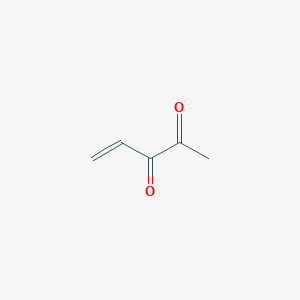
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)


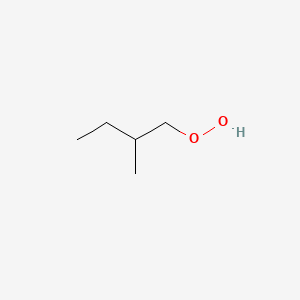
![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)
